Cas no 1158468-89-3 (2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one)

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one structure
1158468-89-3 structure
商品名:2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
CAS番号:1158468-89-3
MF:C21H15N5O8S
メガワット:497.437503099442
CID:5817269
PubChem ID:16896281

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one 化学的及び物理的性質

名前と識別子

    • 2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
    • 2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone;2,4,6-trinitrophenol
    • 2-((1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone compound with picric acid (1:1)
    • F0017-0031
    • 1158468-89-3
    • AKOS003241117
    • インチ: 1S/C15H12N2OS.C6H3N3O7/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2,(H,16,17);1-2,10H
    • InChIKey: ZAAYEQQARFRHRK-UHFFFAOYSA-N
    • ほほえんだ: S(CC(C1C=CC=CC=1)=O)C1=NC2C=CC=CC=2N1.OC1C(=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 497.06413363g/mol
  • どういたいしつりょう: 497.06413363g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 35
  • 回転可能化学結合数: 4
  • 複雑さ: 609
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 229Ų

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0017-0031-5μmol
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
1158468-89-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0017-0031-5mg
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
1158468-89-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0017-0031-2mg
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
1158468-89-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0017-0031-4mg
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
1158468-89-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0017-0031-10μmol
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
1158468-89-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0017-0031-10mg
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
1158468-89-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0017-0031-1mg
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
1158468-89-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0017-0031-2μmol
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
1158468-89-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0017-0031-3mg
2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one
1158468-89-3 90%+
3mg
$63.0 2023-05-17

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one 関連文献

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-oneに関する追加情報

Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 1158468-89-3 and Related Compounds

In recent years, the chemical biology and pharmaceutical fields have witnessed significant advancements in the development of novel compounds with potential therapeutic applications. Among these, the compound with CAS number 1158468-89-3 and the related products 2,4,6-trinitrophenol and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one have garnered considerable attention due to their unique chemical properties and biological activities. This research brief aims to provide an overview of the latest findings and developments associated with these compounds, highlighting their potential applications and the underlying mechanisms of action.

The compound 1158468-89-3 has been the subject of recent investigations due to its structural similarity to known bioactive molecules. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymatic pathways, making it a promising candidate for further drug development. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular structure and confirm its purity. Additionally, computational modeling has been utilized to predict its binding affinity to target proteins, providing valuable insights for future experimental validation.

2,4,6-Trinitrophenol, commonly known as picric acid, has a long history of use in both industrial and research settings. Recent studies have explored its potential as a precursor for the synthesis of more complex pharmaceutical agents. Its high reactivity and ability to form stable complexes with various organic and inorganic compounds make it a versatile tool in chemical synthesis. However, its explosive nature necessitates careful handling and stringent safety protocols. Despite these challenges, researchers have successfully incorporated 2,4,6-trinitrophenol into novel drug delivery systems, leveraging its unique properties to enhance the efficacy and stability of therapeutic agents.

The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one has emerged as a promising scaffold in medicinal chemistry. Recent publications have highlighted its potential as a kinase inhibitor, with demonstrated activity against a range of cancer cell lines. Structural modifications of this compound have been shown to improve its selectivity and potency, reducing off-target effects and enhancing therapeutic outcomes. In vitro and in vivo studies have provided evidence of its ability to induce apoptosis in malignant cells while sparing healthy tissues, underscoring its potential as a targeted anticancer agent.

In conclusion, the compounds 1158468-89-3, 2,4,6-trinitrophenol, and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one represent exciting avenues for future research in chemical biology and pharmaceutical development. Their diverse applications, ranging from enzyme inhibition to anticancer therapy, highlight the importance of continued investigation into their mechanisms of action and potential clinical uses. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of these compounds and translate laboratory findings into real-world medical solutions.

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